molecular formula C7H14NNaS2 B12678681 Sodium dipropyldithiocarbamate CAS No. 4143-50-4

Sodium dipropyldithiocarbamate

Cat. No.: B12678681
CAS No.: 4143-50-4
M. Wt: 199.3 g/mol
InChI Key: ILNWEIMZWZNAKF-UHFFFAOYSA-M
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Description

Sodium dipropyldithiocarbamate is an organosulfur compound with the chemical formula NaS₂CN(C₃H₇)₂. It is a member of the dithiocarbamate family, known for their ability to form stable complexes with transition metals. These compounds are widely used in various industrial and scientific applications due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dipropyldithiocarbamate is typically synthesized by reacting dipropylamine with carbon disulfide in the presence of sodium hydroxide. The reaction proceeds as follows:

CS2+HN(C3H7)2+NaOHNaS2CN(C3H7)2+H2O\text{CS}_2 + \text{HN(C}_3\text{H}_7)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_3\text{H}_7)_2 + \text{H}_2\text{O} CS2​+HN(C3​H7​)2​+NaOH→NaS2​CN(C3​H7​)2​+H2​O

This reaction is carried out in an alkaline medium, ensuring the complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of carbon disulfide and dipropylamine to a sodium hydroxide solution under controlled temperature and pressure conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Sodium dipropyldithiocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of sodium dipropyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and disrupting various biological processes. The compound forms stable complexes with metal ions, which can interfere with the normal function of metalloproteins and enzymes. This chelating property is the basis for its use in various therapeutic and industrial applications .

Comparison with Similar Compounds

Uniqueness: Sodium dipropyldithiocarbamate is unique due to its specific alkyl group configuration, which influences its reactivity and stability. Compared to sodium diethyldithiocarbamate, it has different solubility and complexation properties, making it suitable for specific applications where other dithiocarbamates may not be as effective .

Properties

CAS No.

4143-50-4

Molecular Formula

C7H14NNaS2

Molecular Weight

199.3 g/mol

IUPAC Name

sodium;N,N-dipropylcarbamodithioate

InChI

InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1

InChI Key

ILNWEIMZWZNAKF-UHFFFAOYSA-M

Canonical SMILES

CCCN(CCC)C(=S)[S-].[Na+]

Related CAS

25179-61-7 (Parent)

Origin of Product

United States

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